molecular formula C8H9NO3 B171494 2-Methyl-6-nitroanisole CAS No. 18102-29-9

2-Methyl-6-nitroanisole

Cat. No.: B171494
CAS No.: 18102-29-9
M. Wt: 167.16 g/mol
InChI Key: OCSBJPCSPDPAQL-UHFFFAOYSA-N
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Description

2-Methyl-6-nitroanisole, also known as 2-methoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C8H9NO3. It is a nitroaromatic compound characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroanisole typically involves the nitration of 2-methoxytoluene (anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of nitrating agents such as bismuth subnitrate and thionyl chloride in dichloromethane has been explored for selective nitration of aromatic compounds .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen in the presence of catalysts or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position relative to itself.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) can be used for bromination.

Major Products:

    Reduction: The major product of the reduction reaction is 2-methoxy-1-methyl-3-aminobenzene.

    Substitution: Bromination yields 2-methoxy-1-methyl-3-nitro-5-bromobenzene.

Scientific Research Applications

2-Methyl-6-nitroanisole has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitroanisole primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with molecular targets, leading to various biological effects. The pathways involved include the formation of amines, which can further participate in biochemical reactions.

Comparison with Similar Compounds

    2-Methyl-4-nitroanisole: Similar in structure but with the nitro group at the 4-position.

    2-Methyl-5-nitroanisole: Similar in structure but with the nitro group at the 5-position.

    2-Methyl-3-nitroanisole: Similar in structure but with the nitro group at the 3-position.

Uniqueness: 2-Methyl-6-nitroanisole is unique due to the specific positioning of the nitro and methoxy groups, which influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

2-methoxy-1-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSBJPCSPDPAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304852
Record name 2-METHYL-6-NITROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18102-29-9
Record name 18102-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYL-6-NITROANISOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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